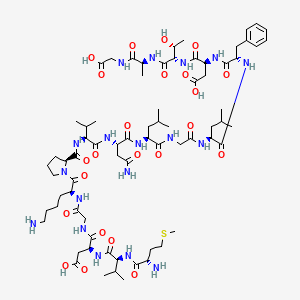

Rac1 Inhibitor F56, control peptide

Description

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H116N18O23S/c1-35(2)26-44(62(103)76-33-53(94)81-45(27-36(3)4)64(105)83-46(28-41-18-13-12-14-19-41)65(106)84-49(31-55(97)98)67(108)89-59(40(10)91)71(112)79-39(9)60(101)78-34-56(99)100)82-66(107)47(29-51(75)92)85-70(111)58(38(7)8)88-68(109)50-21-17-24-90(50)72(113)43(20-15-16-23-73)80-52(93)32-77-63(104)48(30-54(95)96)86-69(110)57(37(5)6)87-61(102)42(74)22-25-114-11/h12-14,18-19,35-40,42-50,57-59,91H,15-17,20-34,73-74H2,1-11H3,(H2,75,92)(H,76,103)(H,77,104)(H,78,101)(H,79,112)(H,80,93)(H,81,94)(H,82,107)(H,83,105)(H,84,106)(H,85,111)(H,86,110)(H,87,102)(H,88,109)(H,89,108)(H,95,96)(H,97,98)(H,99,100)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGBZJOTQUWNJM-BHRKYZIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H116N18O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1633.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Critical Path to Specificity: A Technical Guide to the Discovery and Development of Rac1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rac1, a member of the Rho family of small GTPases, is a pivotal regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Its aberrant activation is a hallmark of various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. The development of specific Rac1 inhibitors, however, has been a challenging endeavor due to the high homology among Rho GTPases and the picomolar affinity of Rac1 for GTP/GDP. This technical guide provides an in-depth overview of the discovery and development of Rac1 specific inhibitors, detailing the key signaling pathways, experimental methodologies for inhibitor characterization, and a summary of quantitative data for prominent inhibitors.

The Rac1 Signaling Axis: A Prime Target

Rac1 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which enhance GTP hydrolysis.[1] In its active state, GTP-bound Rac1 interacts with a multitude of downstream effector proteins, including p21-activated kinases (PAKs), to modulate a wide array of cellular functions.[2] Dysregulation of the Rac1 signaling cascade, often through overexpression of Rac1 or its GEFs, is implicated in tumor progression, metastasis, and therapeutic resistance.[1][3]

Below is a diagram illustrating the core Rac1 signaling pathway.

References

Structural Distinctions Between Rac1 W56 and F56 Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional differences between the wild-type Rac1 protein containing a tryptophan at position 56 (W56) and its mutant counterpart with a phenylalanine at the same position (F56). The W56 residue is a critical determinant for Rac1's interaction with a subset of its guanine nucleotide exchange factors (GEFs), and its substitution to phenylalanine significantly alters these interactions and the protein's susceptibility to specific inhibitors.

Core Structural and Functional Differences

The primary distinction between Tryptophan (W) and Phenylalanine (F) lies in the indole group of tryptophan, which contains a nitrogen atom capable of forming hydrogen bonds, a feature absent in the phenyl group of phenylalanine. This seemingly subtle difference has profound implications for the structure and function of Rac1, a key member of the Rho family of small GTPases that regulates a multitude of cellular processes, including cytoskeletal organization, cell proliferation, and migration.[1][2][3]

The W56 residue is located in a region of Rac1 that is crucial for the specific recognition and activation by a subset of GEFs, such as Tiam1 and Trio.[4] The substitution of W56 with F56, the corresponding residue in the closely related GTPase Cdc42, has been shown to abolish the sensitivity of Rac1 to these specific GEFs. This highlights W56 as a key specificity determinant in the Rac1-GEF interaction.

A significant consequence of the W56F mutation is the altered binding affinity for certain small molecule inhibitors. For instance, the Rac1 inhibitor 1A-116, which targets the GEF-binding site, shows a decreased affinity for the Rac1 W56F mutant compared to the wild-type protein. This is attributed to the loss of a hydrogen bond between the inhibitor and the tryptophan residue.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing Rac1 W56 and the F56 mutant.

| Parameter | Rac1 W56 (Wild-Type) | Rac1 W56F Mutant | Method | Reference |

| Inhibitor Binding Affinity (1A-116) | ||||

| Docking Energy (kcal/mol) | -5.59 ± 0.0139 | -6.08 ± 0.226 | In silico docking (AutoDock Vina) | |

| GEF Interaction | ||||

| Activation by Tiam1 | Sensitive | Abolished | In vitro GEF assay | |

| Activation by Dock180 DHR-2c | Sensitive | <10% of wild-type level | In vitro GEF assay |

Note: An experimentally determined high-resolution structure of the Rac1 F56 mutant is not publicly available. The structural comparisons are based on computational modeling.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Rac1 signaling pathway, the experimental workflow for studying the W56F mutation, and the structural relationship between the W56 and F56 residues.

Rac1 Signaling Pathway

Caption: Overview of the Rac1 signaling cascade.

Experimental Workflow for W56F Mutant Analysis

Caption: Workflow for generating and analyzing Rac1 W56F.

Structural Difference at Residue 56

Caption: Key structural difference between W56 and F56.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of Rac1 W56 and F56 mutants.

Site-Directed Mutagenesis of Rac1 (W56F)

This protocol is a general guideline for creating the W56F mutation in a Rac1 expression plasmid using a commercially available kit.

-

Primer Design: Design forward and reverse primers containing the desired mutation (TGG to TTC for W to F). The primers should be complementary to opposite strands of the plasmid and have a melting temperature (Tm) suitable for the chosen high-fidelity DNA polymerase.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation. The reaction mixture typically includes the template Rac1 plasmid, the mutagenic primers, dNTPs, and the polymerase buffer.

-

Template Digestion: Digest the parental, methylated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on a selective antibiotic plate. Isolate plasmid DNA from the resulting colonies and confirm the presence of the W56F mutation by DNA sequencing.

Expression and Purification of GST-Tagged Rac1 Mutants

This protocol describes the expression and purification of GST-tagged Rac1 proteins from E. coli.

-

Transformation: Transform the Rac1 W56 or W56F expression plasmid into a suitable E. coli expression strain (e.g., BL21).

-

Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium containing the appropriate antibiotic and grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells by sonication or using a French press.

-

Affinity Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a glutathione-agarose resin column. Wash the column extensively with the lysis buffer to remove unbound proteins.

-

Elution: Elute the GST-tagged Rac1 protein from the column using a buffer containing reduced glutathione.

-

Quality Control: Analyze the purity of the eluted protein by SDS-PAGE and confirm its identity by Western blotting using an anti-Rac1 or anti-GST antibody.

Rac1 Activity Assays

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

-

Cell Lysis: Lyse cells in a buffer containing the p21-activated kinase (PAK) binding domain (PBD) fused to GST (GST-PBD). The PBD specifically binds to the GTP-bound form of Rac1.

-

Affinity Precipitation: Add glutathione-agarose beads to the lysate to capture the GST-PBD-Rac1-GTP complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the amount of precipitated Rac1-GTP by Western blotting using an anti-Rac1 antibody.

This is a quantitative, ELISA-based assay for measuring Rac1-GTP levels.

-

Cell Lysis: Lyse cells according to the kit manufacturer's instructions.

-

Binding to PBD-coated Plate: Add the cell lysates to a 96-well plate coated with the Rac-GTP-binding domain of PAK.

-

Washing: Wash the wells to remove unbound proteins.

-

Detection: Add a specific anti-Rac1 antibody, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Signal Generation: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of active Rac1 in the sample.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the thermodynamics of binding interactions in solution. It can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between Rac1 W56/F56 and a GEF.

-

Sample Preparation: Prepare purified Rac1 W56 or F56 protein in a suitable buffer in the ITC sample cell. Prepare the purified GEF domain in the same buffer in the injection syringe.

-

Titration: Perform a series of small injections of the GEF solution into the Rac1 solution in the sample cell while monitoring the heat change.

-

Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The substitution of tryptophan 56 to phenylalanine in Rac1 results in a significant alteration of its interaction landscape. The loss of the hydrogen bonding capability of the W56 indole ring in the F56 mutant disrupts the specific recognition by a subset of GEFs and reduces the binding affinity of certain inhibitors. While a high-resolution experimental structure of the Rac1 F56 mutant remains to be determined, the available data from computational modeling and in vitro assays provide a strong foundation for understanding the critical role of this single amino acid in dictating the specificity of Rac1 signaling. This knowledge is invaluable for the rational design of novel therapeutics targeting the Rac1 pathway in various diseases, including cancer. Further structural and quantitative biochemical studies on the Rac1 F56 mutant are warranted to provide a more complete picture of its altered function.

References

- 1. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho family of GTPases - Wikipedia [en.wikipedia.org]

- 4. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Rac1 Inhibitors and Control Peptides

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of common small molecule inhibitors and control peptides targeting the Rac1 GTPase. It includes a summary of their mechanisms, quantitative data for comparison, detailed experimental protocols for assessing Rac1 activity, and visualizations of the core signaling pathways and experimental workflows.

Introduction to Rac1 Signaling

Rac1 (Ras-related C3 botulinum toxin substrate 1) is a small GTPase in the Rho family that acts as a crucial molecular switch in a multitude of cellular processes.[1][2] Like other small GTPases, Rac1 cycles between an inactive, GDP-bound state and an active, GTP-bound state.[3][4] This cycle is tightly regulated:

-

Activation: Guanine Nucleotide Exchange Factors (GEFs) promote the exchange of GDP for GTP, activating Rac1.[5]

-

Inactivation: GTPase-Activating Proteins (GAPs) enhance the intrinsic GTP hydrolysis activity of Rac1, returning it to the inactive GDP-bound state.

-

Sequestration: Guanine Nucleotide Dissociation Inhibitors (GDIs) bind to the inactive, GDP-bound Rac1, sequestering it in the cytosol and preventing its activation.

Once activated, Rac1 translocates to the plasma membrane where it interacts with a range of downstream effector proteins to control processes such as actin cytoskeleton organization, cell motility, cell adhesion, gene transcription, and cell proliferation. Its key role in driving the formation of lamellipodia makes it a central regulator of cell migration and invasion, processes that are often dysregulated in cancer metastasis.

Small Molecule Inhibitors of Rac1

Several small molecule inhibitors have been developed to target Rac1 activity. They primarily function by either preventing the interaction with activating GEFs or by locking Rac1 in an inactive conformation.

Data Summary of Key Rac1 Inhibitors

The following table summarizes the quantitative data for two of the most widely cited Rac1 inhibitors, NSC23766 and EHT 1864.

| Inhibitor | Mechanism of Action | Target Specificity | Reported Potency |

| NSC23766 | Prevents Rac1 activation by competitively inhibiting the interaction between Rac1 and the Rac-specific GEFs, Tiam1 and Trio. | Selective for Rac1 over the closely related GTPases Cdc42 and RhoA. However, it can also act as a competitive antagonist at muscarinic acetylcholine receptors. | IC₅₀: ~50 µM in cell-free assays for inhibiting Rac1-GEF interaction. |

| EHT 1864 | Binds directly to Rac family GTPases, disrupting nucleotide binding and locking the protein in an inactive state, which impairs its ability to engage downstream effectors. | Binds to multiple Rac isoforms. Does not directly inhibit RhoA or Cdc42. | Kd: 40 nM (Rac1), 50 nM (Rac1b), 60 nM (Rac2), 230 nM (Rac3). |

Inhibitor Classification by Mechanism

The primary strategies for inhibiting Rac1 can be visualized as targeting distinct stages of its activation cycle.

Control Peptides in Rac1 Research

In addition to small molecules, cell-permeable peptides derived from the C-terminal hypervariable region of Rac1 are used as specific tools to interfere with GTPase signaling.

-

Mechanism: The C-terminus of Rac1 contains motifs that mediate specific protein-protein interactions essential for its correct subcellular localization and activation by specific GEFs like β-Pix. A cell-permeable peptide corresponding to this region can act as a competitive inhibitor, disrupting these interactions and thereby blocking downstream Rac1 signaling. This approach offers high specificity compared to small molecules that may have off-target effects.

-

Application: These peptides have been used to block actin polymerization and cell migration in vitro and to suppress inflammatory responses in animal models of arthritis.

-

Control Peptides: In experiments using a Rac1 inhibitory peptide, a scrambled or irrelevant peptide is often used as a negative control (often designated "Ctrl peptide") to ensure that the observed effects are due to the specific inhibition of Rac1 signaling and not due to non-specific effects of peptide delivery or sequence.

Rac1 Signaling Pathways

Understanding the Rac1 signaling network is critical for interpreting inhibitor studies. The following diagrams illustrate the core activation cycle and a key downstream pathway leading to cytoskeletal rearrangement.

Rac1 Activation and Inactivation Cycle

Rac1 Downstream Signaling to the Actin Cytoskeleton

Experimental Protocols

Assessing the efficacy of Rac1 inhibitors requires robust methods for quantifying Rac1 activity. The most common biochemical method is the pull-down assay using the p21-binding domain (PBD) of an effector protein.

Protocol: Rac1 Activation (PBD Pull-Down) Assay

This protocol is based on the principle that active, GTP-bound Rac1 specifically binds to the PBD of its effector, p21-activated kinase (PAK). This allows for the selective precipitation of active Rac1 from cell lysates.

Materials:

-

Cells of interest cultured and treated with inhibitors/stimuli.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Rac1 Activation Assay Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease inhibitors).

-

GST-PAK-PBD fusion protein immobilized on agarose beads.

-

GTPγS (non-hydrolyzable GTP analog for positive control).

-

GDP (for negative control).

-

Wash Buffer (Lysis buffer without protease inhibitors).

-

2x Laemmli Sample Buffer.

-

Anti-Rac1 primary antibody.

-

Appropriate secondary antibody (e.g., HRP-conjugated).

-

Chemiluminescence detection reagents.

Workflow Diagram:

Procedure:

-

Cell Lysis: After experimental treatment, wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 10 minutes at 4°C.

-

Input Control: Reserve a small aliquot (e.g., 20-40 µL) of the supernatant (total cell lysate) to determine the total amount of Rac1 expression.

-

(Optional) Positive/Negative Controls: To a separate aliquot of untreated lysate, add GTPγS (final concentration ~0.1 mM) for a positive control or GDP (final concentration ~1 mM) for a negative control. Incubate for 15-30 minutes at 30°C with agitation, then stop the reaction by placing on ice and adding MgCl₂.

-

Pull-Down: Add an appropriate amount of GST-PAK-PBD agarose beads to the clarified lysates. Incubate at 4°C for 1 hour with gentle agitation.

-

Washing: Pellet the beads by centrifugation (~7,000 x g for 1 minute). Discard the supernatant and wash the beads three times with Wash Buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli Sample Buffer. Boil for 5-10 minutes to elute the bound proteins.

-

Western Blotting: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. Also, load the reserved "Input Control" sample. After electrophoresis and transfer to a membrane, probe with a primary antibody specific for Rac1.

-

Analysis: Following incubation with a secondary antibody and chemiluminescent detection, quantify the band intensity. The signal from the pull-down samples represents the amount of active Rac1-GTP, while the signal from the input sample represents the total Rac1 protein. Normalize the active Rac1 level to the total Rac1 level for each sample.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mechanistic Differences of Activation of Rac1P29S and Rac1A159V - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocat.com [biocat.com]

- 5. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Rac1 W56F Mutant Control in a 3D Cell Culture Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small GTPase Rac1 is a critical regulator of cell motility, invasion, and proliferation, making it a key target in cancer research and drug development. Its activity is tightly controlled by a cycle of GTP-binding (active state) and GDP-binding (inactive state). The specificity of Rac1 signaling is, in part, determined by its interaction with guanine nucleotide exchange factors (GEFs). A key residue in mediating this specific interaction is Tryptophan 56 (W56). Interestingly, the closely related Rho GTPase, Cdc42, possesses a Phenylalanine (F) at the analogous position (F56). The substitution of Tryptophan with Phenylalanine at position 56 (W56F) in Rac1 can, therefore, be utilized as a tool to modulate Rac1 signaling and study its downstream effects in a controlled manner.

This application note provides a comprehensive guide to leveraging the Rac1 W56F mutant in a three-dimensional (3D) cell culture model. 3D cell cultures, such as spheroids and organoids, more accurately recapitulate the complex in vivo microenvironment compared to traditional 2D cultures, offering a more physiologically relevant system for studying cancer biology and therapeutic responses. We present detailed protocols for generating Rac1 W56F expressing spheroids, alongside methods for quantifying key phenotypic changes.

Data Presentation

The following tables summarize expected quantitative data from experiments comparing wild-type (WT) Rac1 and the Rac1 W56F mutant in a 3D spheroid model. These values are representative and may vary depending on the cell line and specific experimental conditions.

Table 1: Spheroid Invasion Assay

| Cell Line | Rac1 Status | Invasion Distance (µm) | Number of Invading Cells |

| MDA-MB-231 | WT | 250 ± 30 | 150 ± 20 |

| MDA-MB-231 | W56F Mutant | 120 ± 15 | 60 ± 10 |

| A549 | WT | 180 ± 25 | 110 ± 15 |

| A549 | W56F Mutant | 80 ± 10 | 45 ± 8 |

Table 2: Spheroid Proliferation Assay

| Cell Line | Rac1 Status | Spheroid Diameter Day 5 (µm) | Ki-67 Positive Cells (%) |

| MDA-MB-231 | WT | 600 ± 50 | 75 ± 8 |

| MDA-MB-231 | W56F Mutant | 450 ± 40 | 40 ± 5 |

| A549 | WT | 520 ± 45 | 65 ± 7 |

| A549 | W56F Mutant | 380 ± 30 | 30 ± 4 |

Table 3: Cytoskeletal Organization Analysis

| Cell Line | Rac1 Status | F-actin Intensity (Arbitrary Units) | Number of Lamellipodia per cell |

| MDA-MB-231 | WT | 8500 ± 900 | 3.2 ± 0.5 |

| MDA-MB-231 | W56F Mutant | 4200 ± 500 | 1.1 ± 0.3 |

| A549 | WT | 7800 ± 850 | 2.8 ± 0.4 |

| A549 | W56F Mutant | 3500 ± 400 | 0.8 ± 0.2 |

Mandatory Visualizations

Rac1 Signaling Pathway

Caption: Simplified Rac1 signaling pathway illustrating upstream regulators, the GTP/GDP cycle, and key downstream effectors leading to cellular responses.

Experimental Workflow

Caption: Experimental workflow for generating and analyzing Rac1 WT and W56F mutant spheroids.

Functional Consequence of W56F Mutation

Caption: Logical diagram illustrating the impaired interaction between specific GEFs and the Rac1 W56F mutant, leading to reduced activation.

Experimental Protocols

Protocol 1: Generation of Lentivirus for Rac1 Expression

This protocol describes the production of lentiviral particles to deliver wild-type Rac1 and the Rac1 W56F mutant into target cells.

Materials:

-

HEK293T cells

-

Lentiviral expression vector (e.g., pLVX) containing Rac1 WT or Rac1 W56F cDNA

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

DMEM with 10% FBS

-

Opti-MEM

-

0.45 µm syringe filter

-

Polybrene

Procedure:

-

Day 1: Seed HEK293T Cells: Plate 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

-

Day 2: Transfection:

-

In one tube, mix the lentiviral expression vector and packaging plasmids in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes.

-

Add the transfection complex dropwise to the HEK293T cells.

-

Incubate at 37°C, 5% CO2.

-

-

Day 3: Change Media: After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed DMEM with 10% FBS.

-

Day 4 & 5: Harvest Lentivirus:

-

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any cells.

-

Aliquot the virus and store at -80°C.

-

Add fresh media to the cells and collect a second batch of virus at 72 hours post-transfection.

-

-

Viral Titer Determination: Determine the viral titer using a standard method, such as qPCR or by transducing a reporter cell line and counting fluorescent colonies.

Protocol 2: Lentiviral Transduction and 3D Spheroid Formation

This protocol details the generation of cancer cell spheroids stably expressing Rac1 WT or the W56F mutant.

Materials:

-

Target cancer cell line (e.g., MDA-MB-231, A549)

-

Lentiviral particles (from Protocol 1)

-

Complete growth medium

-

Polybrene

-

Ultra-low attachment 96-well round-bottom plates

-

Puromycin (or other selection antibiotic)

Procedure:

-

Day 1: Seed Cells for Transduction: Plate 5 x 10^4 cells per well in a 24-well plate.

-

Day 2: Transduction:

-

Day 3-7: Selection:

-

Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells.

-

Continue selection for 3-5 days, replacing the medium every 2 days, until non-transduced control cells are eliminated.

-

-

Day 8: Spheroid Formation:

-

Harvest the selected cells and resuspend them in complete growth medium.

-

Seed 2,000-5,000 cells per well in an ultra-low attachment 96-well round-bottom plate.

-

Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.

-

Incubate at 37°C, 5% CO2. Spheroids will typically form within 2-4 days.

-

Protocol 3: 3D Spheroid Invasion Assay

This protocol measures the invasive capacity of the generated spheroids.

Materials:

-

Rac1 WT and W56F spheroids (from Protocol 2)

-

Basement membrane extract (BME), such as Matrigel

-

Serum-free medium and medium with 10% FBS (chemoattractant)

-

Confocal microscope

Procedure:

-

Day 1: Embed Spheroids:

-

Carefully transfer individual spheroids to a new 96-well plate.

-

Gently remove the surrounding medium.

-

On ice, embed each spheroid in 50 µL of BME.

-

Incubate at 37°C for 30-60 minutes to allow the BME to solidify.

-

-

Initiate Invasion: Add 100 µL of medium containing 10% FBS to the top of the BME gel.

-

Incubation: Incubate for 24-72 hours to allow for cell invasion into the surrounding matrix.

-

Imaging and Quantification:

-

Image the spheroids and invading cells using a confocal microscope with a 10x or 20x objective.

-

Quantify the invasion by measuring the average distance of cell migration from the spheroid edge and by counting the number of invading cells.

-

Protocol 4: Immunofluorescence Staining for Cytoskeletal Analysis in Spheroids

This protocol is for visualizing the actin cytoskeleton within the 3D spheroids.

Materials:

-

Rac1 WT and W56F spheroids

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

-

Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI

-

Confocal microscope

Procedure:

-

Fixation: Carefully fix the spheroids in 4% PFA for 1 hour at room temperature.

-

Washing: Gently wash the spheroids three times with PBS.

-

Permeabilization: Permeabilize the spheroids with 0.5% Triton X-100 for 30 minutes.

-

Blocking: Block non-specific binding with 1% BSA for 1 hour.

-

Staining:

-

Incubate the spheroids with fluorescently-labeled phalloidin (to stain F-actin) for 2-3 hours at room temperature or overnight at 4°C.

-

Counterstain nuclei with DAPI for 15 minutes.

-

-

Washing: Wash the spheroids three times with PBS.

-

Imaging: Mount the spheroids and image using a confocal microscope. Analyze the F-actin intensity and the presence of lamellipodia.

Conclusion

The use of the Rac1 W56F mutant in 3D cell culture models provides a powerful system for dissecting the specific roles of Rac1 in cancer progression. The protocols outlined in this application note offer a robust framework for generating these models and quantifying the resulting phenotypic changes. This approach can be invaluable for academic research aimed at understanding the fundamental mechanisms of cancer metastasis and for drug development professionals seeking to identify and validate novel therapeutic targets within the Rac1 signaling pathway.

References

Application Notes and Protocols: Experimental Design with Rac1 Inhibitor and F56 Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rac1, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and survival. Dysregulation of Rac1 signaling is implicated in various pathologies, particularly in cancer, where it contributes to tumor progression, invasion, and metastasis.[1] Consequently, Rac1 has emerged as a promising therapeutic target.

These application notes provide a comprehensive guide for designing and conducting experiments using a specific Rac1 inhibitor and an appropriate negative control, the F56 mutant. The tryptophan residue at position 56 (W56) in Rac1 is crucial for the binding and inhibitory activity of several small molecule inhibitors.[2] A Rac1 mutant where this tryptophan is substituted with phenylalanine (W56F), the corresponding residue in the closely related but often inhibitor-insensitive Cdc42 GTPase, serves as an excellent negative control to demonstrate the specificity of the inhibitor's action.[2]

This document outlines the Rac1 signaling pathway, provides detailed protocols for key cellular assays, and presents quantitative data to facilitate the interpretation of experimental results.

Rac1 Signaling Pathway

Rac1 cycles between an active GTP-bound state and an inactive GDP-bound state. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to Rac1 activation.[3] Activated Rac1 then interacts with downstream effector proteins, such as p21-activated kinase (PAK), to initiate various signaling cascades that regulate actin polymerization, gene transcription, and other cellular functions.

Caption: Simplified Rac1 signaling pathway and the mechanism of a GEF-targeting inhibitor.

Data Presentation: Rac1 Inhibitor vs. F56 Control

The following tables summarize quantitative data for various Rac1 inhibitors, highlighting the importance of the W56 residue for inhibitor efficacy. The F56 control refers to the Rac1 W56F mutant, which is expected to be less sensitive to the inhibitor.

Table 1: In Vitro Binding Affinity and Cellular Activity of Rac1 Inhibitor 1A-116

| Parameter | Rac1 (Wild-Type) | Rac1 (W56F Mutant) | Cdc42 (Wild-Type) | Cdc42 (F56W Mutant) | Reference |

| Predicted Binding Affinity (kcal/mol) | -5.59 ± 0.0139 | -6.08 ± 0.226 | -5.69 ± 0.0170 | -6.09 ± 0.00994 | |

| SRE-Luciferase Inhibition by 50 µM 1A-116 | ~40% inhibition | No inhibition | No inhibition | Inhibition observed |

Note: A more negative binding affinity indicates a stronger predicted interaction. SRE-luciferase activity is a downstream measure of Rac1 activation.

Table 2: IC50 and Kd Values of Common Rac1 Inhibitors

| Inhibitor | Target | IC50 / Kd | Cell Line / Condition | Reference |

| NSC23766 | Rac1-GEF interaction | IC50: ~50 µM | In vitro | |

| Rac1 activity in cells | IC50: 95.0 µM | MDA-MB-435 cells | ||

| EHT 1864 | Rac1 | Kd: 40 nM | In vitro | |

| Rac1b | Kd: 50 nM | In vitro | ||

| Rac2 | Kd: 60 nM | In vitro | ||

| Rac3 | Kd: 230 nM | In vitro | ||

| 1A-116 | Cell Proliferation | IC50: 4 µM | F3II breast cancer cells | |

| Cell Proliferation | IC50: 5-100 µM | Various glioblastoma cells |

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy and specificity of a Rac1 inhibitor using the F56 control.

Rac1 Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Caption: Workflow for the Rac1 activation pull-down assay.

Materials:

-

Cells expressing wild-type Rac1 or Rac1 W56F mutant

-

Rac1 inhibitor and vehicle control (e.g., DMSO)

-

Lysis/Binding/Wash Buffer (25 mM Tris-HCl pH 7.2, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease inhibitors)

-

GST-PAK1-PBD coupled to agarose or magnetic beads

-

2x SDS-PAGE sample buffer

-

Anti-Rac1 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and grow to 80-90% confluency.

-

Treat cells with the Rac1 inhibitor or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse with Lysis/Binding/Wash Buffer on ice.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Affinity Precipitation (Pull-down):

-

Normalize total protein concentration of the lysates.

-

Incubate an equal amount of protein from each sample with GST-PAK1-PBD beads for 1 hour at 4°C with gentle agitation.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with Lysis/Binding/Wash Buffer.

-

After the final wash, aspirate all supernatant and resuspend the beads in 2x SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Boil the samples for 5 minutes and centrifuge.

-

Load the supernatant onto an SDS-PAGE gel, followed by transfer to a PVDF membrane.

-

Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down.

-

Also, probe a sample of the total cell lysate to determine the total Rac1 levels for normalization.

-

Cell Proliferation Assay (MTT or Crystal Violet)

This assay assesses the effect of the Rac1 inhibitor on cell viability and proliferation.

Materials:

-

Cells expressing wild-type Rac1 or Rac1 W56F mutant

-

96-well plates

-

Rac1 inhibitor and vehicle control

-

MTT solution (5 mg/mL in PBS) or 0.5% Crystal Violet in 20% methanol

-

DMSO or Methanol-Acetic acid (3:1) for solubilization

Procedure (Crystal Violet):

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the Rac1 inhibitor or vehicle control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours in a cell culture incubator.

-

-

Staining:

-

Fix the cells with methanol for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the plate with water to remove excess stain and let it air dry.

-

-

Quantification:

-

Solubilize the stain with a Methanol-Acetic acid solution.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Cell Migration Assay (Wound-Healing/Scratch Assay)

This assay measures the effect of the Rac1 inhibitor on cell migration.

Caption: Workflow for the wound-healing (scratch) assay.

Materials:

-

Cells expressing wild-type Rac1 or Rac1 W56F mutant

-

6-well or 12-well plates

-

p200 pipette tip

-

Rac1 inhibitor and vehicle control

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

-

Creating the Wound:

-

Create a scratch or "wound" in the cell monolayer using a sterile p200 pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add fresh media containing the Rac1 inhibitor or vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the cells and capture images at regular intervals (e.g., 12 and 24 hours).

-

-

Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition.

-

Conclusion

The experimental framework provided here, utilizing a specific Rac1 inhibitor and its corresponding F56 control, allows for a robust investigation into the roles of Rac1 in various cellular processes. The detailed protocols and comparative data will aid researchers in obtaining reliable and interpretable results, ultimately contributing to a better understanding of Rac1 signaling and its potential as a therapeutic target.

References

- 1. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 2. Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogenic mutations on Rac1 affect global intrinsic dynamics underlying GTP and PAK1 binding - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Delivery of Rac1 Peptides into Primary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases, is a critical regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration.[1][2] Its role in various physiological and pathological conditions has made it a key target for therapeutic intervention. The development of Rac1-modulating peptides, both inhibitory and activating, has opened new avenues for research and drug development. However, the primary challenge remains the efficient and safe delivery of these peptides into primary cells, which are notoriously difficult to transfect.

These application notes provide a detailed overview and experimental protocols for three primary methods of delivering Rac1 peptides into primary cells: Cell-Penetrating Peptides (CPPs), Nanoparticles, and Viral Vectors. This guide is intended to assist researchers in selecting and implementing the most suitable delivery strategy for their specific experimental needs.

Rac1 Signaling Pathway

Rac1 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote GTP binding and activation, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis and inactivation.[3] Once activated, Rac1 interacts with a variety of downstream effectors to initiate signaling cascades that control cellular functions.[2]

Caption: The Rac1 signaling pathway, illustrating its activation cycle and key downstream effectors.

Delivery Methods: A Comparative Overview

The choice of delivery method depends on several factors, including the primary cell type, the desired efficiency, the duration of the effect, and tolerance for potential cytotoxicity or immunogenicity.

| Delivery Method | Mechanism | Advantages | Disadvantages |

| Cell-Penetrating Peptides (CPPs) | Direct translocation across the plasma membrane or endocytosis. | - Simple to use- Rapid delivery- Low immunogenicity | - Variable efficiency depending on CPP, cargo, and cell type- Potential for endosomal entrapment- Can exhibit cytotoxicity at high concentrations |

| Nanoparticles | Endocytosis (e.g., phagocytosis by macrophages). | - Protects peptide from degradation- Can be targeted to specific cell types- High payload capacity | - Complex formulation- Potential for toxicity depending on the material- Uptake efficiency can be cell-type dependent |

| Viral Vectors | Receptor-mediated endocytosis and subsequent gene expression. | - High and long-term expression- Can transduce a wide range of dividing and non-dividing cells | - Potential for immunogenicity- Risk of insertional mutagenesis (lentivirus)- More complex and time-consuming to produce |

Section 1: Cell-Penetrating Peptide (CPP)-Mediated Delivery

CPPs are short peptides that can traverse cellular membranes and deliver a variety of molecular cargo, including peptides, proteins, and nucleic acids. The TAT peptide from the HIV-1 trans-activator of transcription protein is a commonly used CPP for intracellular delivery.

Experimental Workflow: CPP-Mediated Delivery

Caption: A generalized workflow for the delivery of Rac1 peptides into primary cells using CPPs.

Protocol: TAT-Rac1 Peptide Delivery into Primary Neurons

This protocol is adapted from methods for delivering TAT-fusion proteins into primary neuronal cultures.

Materials:

-

Primary cortical neurons (cultured on poly-L-lysine coated plates)

-

TAT-Rac1 peptide (e.g., a constitutively active or dominant-negative mutant)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Phosphate-buffered saline (PBS)

-

Fluorescently labeled secondary antibody (for immunofluorescence)

-

Microscopy imaging system

Procedure:

-

Cell Culture: Culture primary cortical neurons to the desired density.

-

Peptide Preparation: Dissolve the lyophilized TAT-Rac1 peptide in sterile PBS or cell culture medium to create a stock solution.

-

Treatment: Dilute the TAT-Rac1 stock solution in pre-warmed neuronal culture medium to the desired final concentration (typically in the range of 1-10 µM).

-

Incubation: Replace the existing medium in the neuronal cultures with the medium containing the TAT-Rac1 peptide. Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

Washing: After incubation, gently aspirate the peptide-containing medium and wash the cells three times with warm PBS to remove any extracellular peptide.

-

Analysis:

-

Delivery Efficiency: To visualize uptake, fix the cells and perform immunofluorescence using an antibody against the Rac1 peptide or a tag on the fusion protein. Quantify the percentage of positive cells and the intracellular fluorescence intensity.

-

Biological Effect: Assess the biological activity of the delivered Rac1 peptide by analyzing downstream signaling pathways or observing changes in cell morphology (e.g., neurite outgrowth).

-

Quantitative Data Example (Hypothetical):

| Primary Cell Type | CPP-Rac1 Peptide | Concentration | Incubation Time | Delivery Efficiency (% of positive cells) | Reference |

| Primary Cortical Neurons | TAT-Rac1(Q61L) | 5 µM | 2 hours | ~70-80% | Adapted from |

| Primary Macrophages | TAT-Rac1(T17N) | 10 µM | 4 hours | ~60-70% | - |

Section 2: Nanoparticle-Mediated Delivery

Nanoparticles, such as lipid-based nanoparticles (LNPs) or polymeric nanoparticles, can encapsulate peptides, protecting them from degradation and facilitating their uptake into cells, particularly phagocytic cells like macrophages.

Experimental Workflow: Nanoparticle-Mediated Delivery

Caption: Workflow for the formulation and application of Rac1 peptide-loaded nanoparticles.

Protocol: Lipid Nanoparticle (LNP) Delivery of Rac1 Peptide to Macrophages

This protocol provides a general framework for encapsulating a Rac1 peptide into LNPs for delivery to primary macrophages.

Materials:

-

Rac1 peptide

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

PEG-lipid

-

Ethanol

-

Citrate buffer (pH 4.0)

-

PBS (pH 7.4)

-

Microfluidic mixing device

-

Primary macrophages

Procedure:

-

Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.

-

Peptide Preparation: Dissolve the Rac1 peptide in citrate buffer.

-

LNP Formulation: Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous peptide solution. The rapid mixing leads to the self-assembly of LNPs encapsulating the peptide.

-

Purification and Characterization: Remove ethanol and unencapsulated peptide by dialysis or tangential flow filtration against PBS. Characterize the LNPs for size, polydispersity, zeta potential, and peptide encapsulation efficiency.

-

Cell Treatment: Resuspend primary macrophages in culture medium and add the Rac1-LNPs at the desired concentration. Incubate for a suitable period (e.g., 4-24 hours).

-

Analysis:

-

Uptake: Use flow cytometry or fluorescence microscopy (if the peptide or LNP is labeled) to quantify the percentage of cells that have taken up the nanoparticles.

-

Biological Effect: Measure the effect of the delivered Rac1 peptide on macrophage function, such as phagocytosis, cytokine production, or migration.

-

Quantitative Data Example (Hypothetical):

| Primary Cell Type | Nanoparticle Type | Rac1 Peptide | Concentration | Uptake Efficiency (% of positive cells) | Reference |

| Primary Macrophages | Lipid Nanoparticle | Rac1 inhibitory peptide | 50 µg/mL | >80% | Adapted from |

| Primary T Cells | Polymeric Nanoparticle | Rac1 activating peptide | 25 µg/mL | ~50-60% | - |

Section 3: Viral Vector-Mediated Delivery

Viral vectors, such as lentiviruses and adeno-associated viruses (AAVs), can be engineered to express a specific gene, in this case, a Rac1 peptide, within target cells. This method is highly efficient and allows for long-term expression.

Experimental Workflow: Viral Vector-Mediated Delivery

Caption: Workflow for expressing Rac1 peptides in primary cells using viral vectors.

Protocol: Lentiviral Delivery of an Inducible Rac1 Peptide into Primary T Cells

This protocol describes the use of a lentiviral vector with an inducible promoter to control the expression of a Rac1 peptide in primary T cells.

Materials:

-

Lentiviral transfer plasmid with an inducible promoter (e.g., Tet-On) containing the Rac1 peptide sequence

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells

-

Primary human T cells

-

T cell activation reagents (e.g., anti-CD3/CD28 beads)

-

Lentivirus transduction enhancers (e.g., Polybrene, LentiBOOST™)

-

Inducer (e.g., Doxycycline)

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the lentiviral transfer plasmid and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection. Concentrate and titer the virus.

-

T Cell Activation: Isolate primary T cells and activate them for 24-48 hours.

-

Transduction: Add the lentiviral particles to the activated T cells at a specific multiplicity of infection (MOI) in the presence of a transduction enhancer.

-

Expression Induction: After 24-72 hours, add the inducer (e.g., doxycycline) to the culture medium to initiate the expression of the Rac1 peptide.

-

Analysis:

-

Transduction Efficiency: Use flow cytometry to determine the percentage of T cells expressing a fluorescent reporter gene co-expressed with the Rac1 peptide.

-

Functional Assay: Evaluate the impact of the expressed Rac1 peptide on T cell functions, such as proliferation, cytokine secretion, or cytotoxicity.

-

Quantitative Data Example:

| Primary Cell Type | Viral Vector | Promoter | MOI | Transduction Efficiency (% of positive cells) | Reference |

| Primary Human T Cells | Lentivirus | Tet-On | 10 | 60-80% | Adapted from |

| Primary Cardiomyocytes | AAV6 | CMV | 1x10^5 vg/cell | >90% | Adapted from |

| Primary Cardiomyocytes | AAV9 | cTnT | 1x10^11 vg/mouse | 96% |

Conclusion

The delivery of Rac1 peptides into primary cells presents both opportunities and challenges. The choice of delivery method should be carefully considered based on the specific research question and experimental context. CPPs offer a straightforward approach for rapid, transient delivery. Nanoparticles provide a protective and potentially targetable delivery system, especially for phagocytic cells. Viral vectors are the most efficient method for achieving high-level and long-term expression. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can enhance the success of their experiments aimed at elucidating and modulating Rac1 signaling in primary cells.

References

Troubleshooting & Optimization

Technical Support Center: Rac1 Modulation Experiments

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected activity with the Rac1 F56 control peptide, which is designed to be an inert control in Rac1 signaling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of the Rac1 F56 control peptide?

The Rac1 F56 control peptide is designed to be a negative control for the Rac1 F56 inhibitor peptide. It should not exhibit any significant biological activity and is used to ensure that the observed effects of the inhibitor peptide are due to its specific interaction with Rac1 and not due to the peptide vehicle or non-specific cellular responses. In essence, it should behave as an inert substance in the context of Rac1 signaling.

Q2: What are the potential reasons for my Rac1 F56 control peptide showing activity?

There are several potential reasons why a control peptide may appear to have biological activity:

-

Peptide Quality and Purity: The synthesis and purification of the peptide may have resulted in impurities or modifications that confer unexpected activity.

-

Experimental Artifacts: The experimental conditions, such as the delivery method or concentration used, may be inducing a cellular response independent of Rac1 signaling.

-

Off-Target Effects: At high concentrations, peptides can sometimes exhibit off-target effects that are not related to their intended purpose.

-

Cell Line Specificity: The specific cell line being used may have unique characteristics that lead to an atypical response to the control peptide.

-

Contamination: The peptide solution or cell culture may be contaminated with substances that can modulate cell signaling.

Troubleshooting Guide: Rac1 F56 Control Peptide Not Showing Inert Behavior

If you are observing unexpected activity with your Rac1 F56 control peptide, follow these troubleshooting steps:

Step 1: Verify Peptide Integrity and Concentration

-

Action:

-

Confirm the correct sequence of the control peptide with the manufacturer.

-

Check the purity of the peptide using techniques like HPLC or Mass Spectrometry.

-

Accurately determine the concentration of your peptide stock solution.

-

-

Rationale: Incorrect peptide sequence, impurities from synthesis, or inaccurate concentration can all lead to misleading results.

Step 2: Optimize Experimental Conditions

-

Action:

-

Perform a dose-response curve with the control peptide to determine if the observed effect is concentration-dependent.

-

Test different peptide delivery methods (e.g., different transfection reagents if applicable).

-

Include a "vehicle-only" control (the buffer in which the peptide is dissolved) to rule out effects of the solvent.

-

-

Rationale: High concentrations can lead to non-specific effects. The delivery method itself might be inducing a cellular stress response.

Step 3: Assess Rac1-Specific Activity

-

Action:

-

Perform a Rac1 activation assay (e.g., a pull-down assay) to directly measure the levels of active, GTP-bound Rac1 in the presence of the control peptide.

-

Compare the results to untreated cells and cells treated with a known Rac1 activator or inhibitor.

-

-

Rationale: This will definitively determine if the control peptide is modulating the activity of Rac1.

Step 4: Consider Cell-Specific Effects

-

Action:

-

If possible, test the control peptide in a different cell line to see if the effect is reproducible.

-

Review the literature for any known signaling pathway idiosyncrasies in your specific cell line.

-

-

Rationale: The observed phenotype might be a cell-specific off-target effect of the peptide.

Experimental Protocols

Rac1 Activation Pull-Down Assay

This assay is used to quantify the amount of active, GTP-bound Rac1 in cell lysates.

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Treat cells with the Rac1 F56 control peptide, Rac1 F56 inhibitor, and relevant controls.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris.

-

-

Pull-Down of Active Rac1:

-

Incubate the clarified cell lysate with PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads. The PAK-PBD specifically binds to the GTP-bound (active) form of Rac1.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rac1.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Quantify the band intensity to determine the relative amount of active Rac1.

-

Data Presentation

Table 1: Expected vs. Observed Results for Rac1 Activation Assay

| Treatment Group | Expected Relative Rac1-GTP Level (vs. Untreated) | Observed Relative Rac1-GTP Level (Problematic) | Interpretation of Problematic Result |

| Untreated Control | 1.0 | 1.0 | Baseline Rac1 activity. |

| Rac1 Activator (e.g., EGF) | > 1.5 | 2.5 | Positive control for Rac1 activation. |

| Rac1 F56 Inhibitor | < 0.5 | 0.4 | Expected inhibition of Rac1 activity. |

| Rac1 F56 Control Peptide | ~1.0 (Inert) | 1.8 | The control peptide is unexpectedly activating Rac1. |

| Vehicle Control | ~1.0 | 1.1 | The solvent for the peptide is not causing the effect. |

Visualizations

Rac1 Signaling Pathway

Caption: Simplified Rac1 signaling pathway.

Experimental Workflow for Troubleshooting

Caption: Troubleshooting workflow for non-inert control peptide.

Technical Support Center: Rac1 Inhibitor F56 Peptide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Rac1 Inhibitor F56 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the Rac1 Inhibitor F56 peptide?

The Rac1 Inhibitor F56 peptide is a control peptide for Rac1 inhibitors like the W56 peptide. It comprises residues 45-60 of the Rac1 protein but contains a critical mutation where the tryptophan (Trp) at position 56 is replaced by a phenylalanine (Phe). This substitution renders the peptide inactive, meaning it does not interfere with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[1] It is intended for use as a negative control in experiments to ensure that the observed effects are specific to the active Rac1 inhibitor and not due to non-specific peptide effects.

Q2: What is the primary solvent for reconstituting the Rac1 Inhibitor F56 peptide?

There is conflicting information from different suppliers regarding the optimal solvent for the Rac1 Inhibitor F56 peptide. Some sources indicate that the peptide is soluble in water up to 1 mg/mL, while others state it is soluble in dimethyl sulfoxide (DMSO).[] This discrepancy may be due to differences in the peptide's salt form (e.g., TFA salt) or the specific synthesis and purification methods used.

Q3: How should I store the lyophilized peptide and the reconstituted solution?

The lyophilized Rac1 Inhibitor F56 peptide should be stored desiccated at -20°C. Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or colder. For short-term storage (a few days), the solution may be kept at 4°C, depending on the solvent used.

Troubleshooting Guide

Solubility Issues

Problem: The Rac1 Inhibitor F56 peptide is not dissolving in the recommended solvent.

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Steps |

| Incorrect Solvent | Based on conflicting supplier information, if the peptide does not dissolve in water, attempt to use DMSO. For peptides with a high proportion of hydrophobic residues, an organic solvent like DMSO is often more effective. |

| Insufficient Mixing | After adding the solvent, vortex the vial gently. If insolubility persists, brief sonication (e.g., 3 cycles of 10-15 seconds in an ultrasonic water bath) can aid in dissolution. Allow the vial to warm to room temperature before opening and reconstitution. |

| Precipitation after Dilution | If the peptide dissolves in a neat organic solvent like DMSO but precipitates when diluted with an aqueous buffer, try reducing the final concentration. Alternatively, consider a solvent system with a higher percentage of the organic solvent, if compatible with your experimental setup. |

| Peptide Aggregation | Peptides, especially those with hydrophobic residues, can be prone to aggregation. To minimize this, follow proper reconstitution techniques, including centrifuging the vial before opening to collect all the lyophilized powder at the bottom. |

Summary of Recommended Solvents:

| Solvent | Reported Solubility | Notes |

| Water | Up to 1 mg/mL | May depend on the specific salt form of the peptide. If solubility is poor, try an alternative solvent. |

| DMSO | Soluble | A common solvent for peptides with hydrophobic residues. Ensure the final concentration of DMSO is compatible with your biological system. |

Experimental Protocols

Protocol for Reconstitution of Rac1 Inhibitor F56 Peptide

-

Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. Allow the vial to equilibrate to room temperature.

-

Solvent Selection: Based on the troubleshooting guide, select an appropriate solvent. Start with sterile, nuclease-free water. If solubility is poor, use DMSO.

-

Reconstitution: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Dissolution: Gently vortex the vial. If necessary, sonicate briefly in an ultrasonic water bath to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

General Protocol for Use in a Rac1 Pull-Down Assay

This protocol provides a general workflow for using the F56 control peptide alongside an active Rac1 inhibitor in a Rac1 activation (pull-down) assay.

-

Cell Culture and Treatment:

-

Plate cells and grow to the desired confluency.

-

Starve the cells in serum-free media if required for your experimental design.

-

Pre-treat the cells with the Rac1 Inhibitor F56 peptide (negative control) or the active Rac1 inhibitor at the desired concentration for the appropriate amount of time (e.g., 1-2 hours).

-

-

Cell Stimulation:

-

Stimulate the cells with a known Rac1 activator (e.g., Epidermal Growth Factor - EGF) for a short period (e.g., 5-15 minutes) to induce Rac1 activation. Include an unstimulated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

-

Rac1 Pull-Down:

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to active (GTP-bound) Rac1. The PBD is typically coupled to glutathione-agarose beads.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for Rac1, followed by a suitable secondary antibody.

-

Detect the signal using an appropriate method (e.g., chemiluminescence).

-

Analyze the total Rac1 levels in the whole cell lysates as a loading control.

-

Visualizations

Figure 1. Simplified Rac1 signaling pathway.

References

Technical Support Center: Off-Target Effects of Peptide-Based Rac1 Inhibitors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing peptide-based inhibitors of Rac1. The information provided addresses potential off-target effects and offers strategies to identify and mitigate them during experimentation.

Frequently Asked Questions (FAQs)

Q1: We observe phenotypic changes in our cells that are inconsistent with known Rac1 signaling pathways after treatment with a Rac1 inhibitory peptide. What could be the cause?

A1: While your peptide may be effectively inhibiting Rac1, the observed phenotype could be due to off-target effects. Peptide inhibitors, despite their potential for high specificity, can interact with other proteins, particularly those with structurally similar binding domains or those in closely related signaling pathways. We recommend performing a thorough off-target assessment.

Q2: What are the most likely off-target candidates for a peptide-based Rac1 inhibitor?

A2: The most probable off-target proteins include other members of the Rho GTPase family, such as Cdc42 and RhoA, due to their high structural homology with Rac1. Additionally, proteins that share similar effector binding domains or guanine nucleotide exchange factor (GEF) interaction motifs could be unintended targets. It is also possible for peptides to have non-specific interactions with highly abundant cellular components.

Q3: How can we experimentally verify that our peptide inhibitor is specifically targeting Rac1 and not other related GTPases?

A3: To confirm the specificity of your peptide inhibitor, we recommend performing pull-down assays for activated Rho GTPases. You can treat your cells with the peptide inhibitor and then use specific antibodies to pull down the active (GTP-bound) forms of Rac1, Cdc42, and RhoA. A specific inhibitor should reduce the levels of GTP-Rac1 without significantly affecting GTP-Cdc42 or GTP-RhoA.

Q4: Our peptide inhibitor appears to be causing unexpected cytotoxicity. What is the likely mechanism?

A4: Unforeseen cytotoxicity can arise from several off-target effects. The peptide might be interfering with essential cellular processes by binding to an unintended protein critical for cell survival. Alternatively, the peptide could be disrupting mitochondrial function or inducing an apoptotic cascade through off-target signaling. A cell viability assay, such as an MTT or LDH assay, in conjunction with assays for apoptosis (e.g., caspase activity) can help elucidate the cytotoxic mechanism.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results

| Potential Cause | Troubleshooting Steps |

| Peptide Instability/Degradation | 1. Assess peptide stability in your experimental media over time using HPLC. 2. Consider using peptide analogs with modifications that increase proteolytic resistance (e.g., D-amino acid substitutions, cyclization). |

| Off-Target Effects on Cell Adhesion/Proliferation | 1. Perform cell adhesion and proliferation assays at various concentrations of the peptide inhibitor. 2. Compare the results with a known specific Rac1 inhibitor (if available) or with Rac1 siRNA-treated cells. |

| Variable Peptide Uptake | 1. If using a cell-penetrating peptide, optimize the concentration and incubation time. 2. Use a fluorescently labeled version of your peptide to visualize and quantify cellular uptake via microscopy or flow cytometry. |

Issue 2: Observed Phenotype Does Not Match Rac1 Knockdown/Knockout

| Potential Cause | Troubleshooting Steps |

| Inhibition of Other Rho GTPases | 1. Perform a Rho GTPase activation assay to measure the activity of Rac1, Cdc42, and RhoA in the presence of your inhibitor. 2. A specific inhibitor should primarily reduce Rac1 activity. |

| Activation of Compensatory Signaling Pathways | 1. Use a phospho-kinase array or targeted western blotting to screen for the activation of known compensatory pathways (e.g., other cytoskeletal regulatory pathways). |

| Binding to Unrelated Proteins | 1. Conduct a proteomic screen (e.g., affinity purification-mass spectrometry) using a biotinylated version of your peptide to identify binding partners. |

Experimental Protocols

Protocol 1: Rho GTPase Activation Pull-Down Assay

This protocol allows for the specific detection of the active, GTP-bound forms of Rac1, Cdc42, and RhoA.

Materials:

-

Cell lysates treated with peptide inhibitor or control.

-

GST-tagged p21-activated kinase 1 (PAK1) binding domain (PBD) for Rac1/Cdc42 pull-down.

-

GST-tagged Rhotekin-RBD for RhoA pull-down.

-

Glutathione-sepharose beads.

-

Antibodies specific for Rac1, Cdc42, and RhoA.

-

Standard western blotting reagents.

Procedure:

-

Lyse cells in a suitable buffer containing protease inhibitors.

-

Incubate a portion of the cell lysate with GST-PAK1-PBD or GST-Rhotekin-RBD pre-coupled to glutathione-sepharose beads for 1 hour at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting using antibodies specific for Rac1, Cdc42, or RhoA.

-

A separate aliquot of the total cell lysate should be run as a loading control.

Protocol 2: Kinase Selectivity Profiling

This protocol is used to assess the off-target effects of the peptide inhibitor on a broad range of protein kinases.

Materials:

-

Peptide inhibitor.

-

A commercial kinase profiling service or an in-house panel of purified kinases.

-

Appropriate kinase substrates and ATP.

-

Detection reagents (e.g., phosphospecific antibodies, radiometric detection).

Procedure:

-

Provide the peptide inhibitor to a kinase profiling service or prepare a panel of kinase assays in-house.

-

The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a large number of kinases.

-

The activity of each kinase in the presence of the inhibitor is measured and compared to a vehicle control.

-

Results are usually presented as a percentage of inhibition. Significant inhibition of kinases other than known Rac1 effectors indicates off-target activity.

Signaling Pathways and Experimental Workflows

Caption: Simplified Rac1 signaling pathway and potential off-target interactions.

Caption: Workflow for troubleshooting unexpected phenotypes with peptide-based inhibitors.

Rac1 F56 Control Showing Activity: Technical Support Center

This technical support center provides troubleshooting guidance for researchers encountering unexpected activity with their Rac1 F56 control protein. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is Rac1 and why is it used in research?

Rac1 is a small GTPase belonging to the Rho family that acts as a molecular switch in cells.[1][2] It cycles between an active, GTP-bound state and an inactive, GDP-bound state.[3][4] In its active form, Rac1 regulates a wide array of cellular processes, including cytoskeleton organization, cell motility, cell proliferation, and gene expression.[1] Due to its central role in these pathways, both normal and mutated forms of Rac1 are extensively studied to understand their physiological functions and their involvement in diseases like cancer.

Q2: I am using a Rac1 F56 mutant as a constitutively active control. Why is it showing activity?

A Rac1 F56 mutant is likely designed to be a constitutively active mutant (CAM). Constitutively active mutants of small GTPases are engineered to remain in the active, GTP-bound state, thereby continuously signaling downstream. This is often achieved by mutations that either decrease the protein's intrinsic GTP hydrolysis rate or increase the rate of GDP/GTP exchange. Therefore, observing activity from a Rac1 F56 control is the expected outcome. The key is to determine if the observed activity level is appropriate and not due to experimental artifacts.

Q3: My wild-type (WT) Rac1 control is also showing high activity. Is this normal?

While basal levels of activity can be expected for WT Rac1, especially in the presence of upstream activators (e.g., growth factors in serum), high activity comparable to a constitutively active mutant can indicate a few issues:

-

Upstream Activation: Components in your cell culture media (like serum) or the cell type itself may be providing strong upstream signals that activate endogenous or overexpressed WT Rac1.

-

Overexpression Artifacts: Very high levels of protein expression can sometimes lead to non-specific activation or aggregation, which may be interpreted as high activity in certain assays.

-

Assay-Specific Issues: The assay itself might not be sensitive enough to distinguish between basal and fully activated states, or there could be issues with background signal.

Troubleshooting Guide

If you are observing unexpected or inconsistent activity with your Rac1 F56 control, follow these troubleshooting steps.

Step 1: Verify Plasmid Integrity and Expression

Issue: The plasmid encoding your Rac1 F56 mutant may have acquired additional mutations, or the protein may not be expressing as expected.

Troubleshooting Actions:

-

Sequence Verification: Re-sequence your plasmid to confirm the presence of the F56 mutation and the absence of any other unintended mutations.

-

Confirm Protein Expression: Perform a Western blot on lysates from your experimental cells to confirm that Rac1 F56 is being expressed at the expected molecular weight and at an appropriate level compared to your wild-type and empty vector controls.

Step 2: Assess for Experimental Artifacts

Issue: The observed activity may be due to factors other than the intrinsic activity of the Rac1 F56 protein.

Troubleshooting Actions:

-

Optimize Protein Expression Levels: If using an inducible expression system, perform a dose-response and time-course experiment to find the optimal induction level that results in detectable, but not excessive, protein expression. High levels of overexpression can lead to protein aggregation and other artifacts.

-

Cell Lysis Conditions: Ensure your lysis buffer is appropriate for Rac1 activity assays. The buffer should maintain the native conformation of the protein and its nucleotide-bound state. Consider including protease and phosphatase inhibitors.

-

Assay Controls: Always include the following controls in your experiment:

-

Empty Vector Control: To assess baseline activity in your cell line.

-

Wild-Type (WT) Rac1 Control: To compare basal versus stimulated activity.

-

Dominant-Negative Rac1 Control (e.g., T17N): This mutant should show very low activity and can help define the baseline of your assay.

-

Step 3: Validate Rac1 Activity with a Specific Assay

Issue: The method used to measure Rac1 activity may be prone to non-specific signals or may not be quantitative.

Troubleshooting Actions:

-

Perform a PAK-PBD Pull-Down Assay: This is a widely accepted method to specifically measure the amount of active, GTP-bound Rac1. This assay uses the p21-binding domain (PBD) of the Rac1 effector protein PAK1, which specifically binds to the GTP-bound form of Rac1.

-

Quantify Your Results: Densitometry of Western blots from the pull-down assay should be used to quantify the levels of active Rac1 relative to the total amount of Rac1 in the cell lysates.

Quantitative Data Summary

The following table provides an example of expected relative Rac1 activity levels from a PAK-PBD pull-down assay for different Rac1 constructs. Your actual results will vary depending on the cell line and experimental conditions.

| Rac1 Construct | Expected Relative Activity (Normalized to WT - Serum Starved) | Interpretation |

| Empty Vector | ~0.1 - 0.5 | Baseline activity from endogenous Rac1. |

| Wild-Type (WT) - Serum Starved | 1.0 | Basal activity of overexpressed WT Rac1. |

| Wild-Type (WT) + Stimulant (e.g., EGF) | 5.0 - 15.0 | Stimulated activity of WT Rac1. |